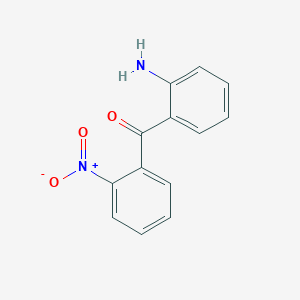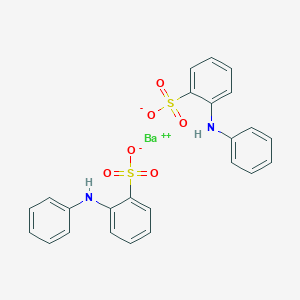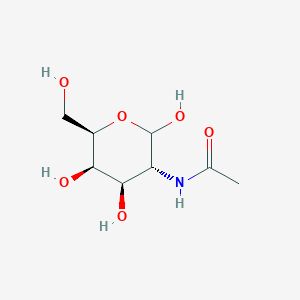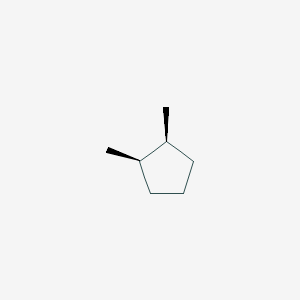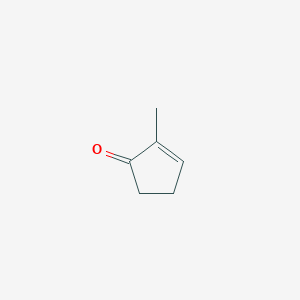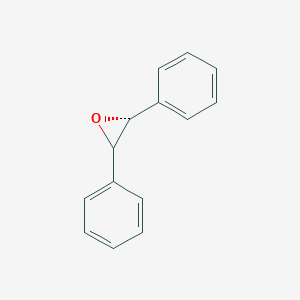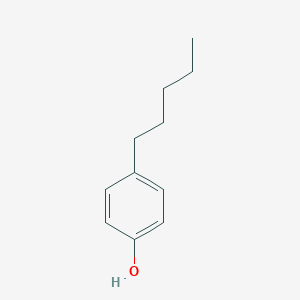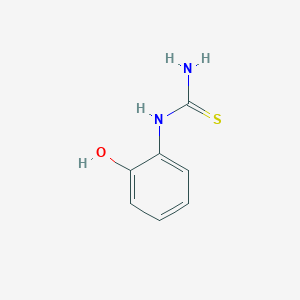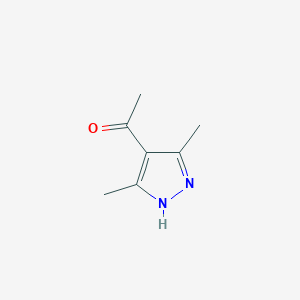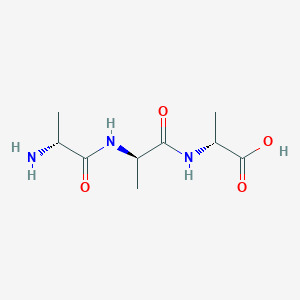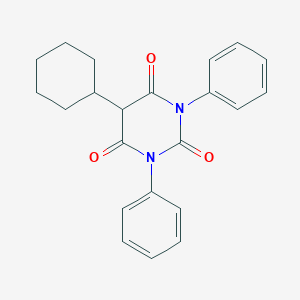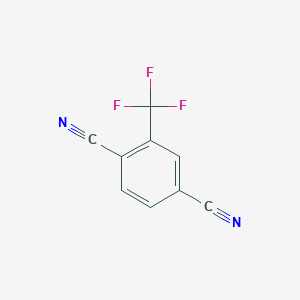
2-三氟甲基-对苯二甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trifluoromethyl-terephthalonitrile, also known as 2-TFM-TPN, is a fluorinated aromatic compound widely used in various fields of research and industry. It has a molecular formula of C9H3F3N2 .
Synthesis Analysis
The synthesis of 2-Trifluoromethyl-terephthalonitrile and its derivatives involves various methods. One of the main methods for preparing trifluoromethylpyridine (TFMP) derivatives involves chlorine/fluorine exchange using trichloromethylpyridine . Another method involves the construction of a pyridine ring from a trifluoromethyl-containing building block . Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper is also used .Molecular Structure Analysis
The molecular structure of 2-Trifluoromethyl-terephthalonitrile is characterized by the presence of a trifluoromethyl group (CF3) attached to a terephthalonitrile group . The average mass of the molecule is 196.129 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Trifluoromethyl-terephthalonitrile are diverse and depend on the specific application. For example, in the agrochemical and pharmaceutical industries, trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . The reactions involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2-Trifluoromethyl-terephthalonitrile is characterized by its unique physical and chemical properties. The trifluoromethyl group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and increases protein bind affinity .科学研究应用
- Application : Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . This has led to enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods : The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
- Application : CTFs represent an exciting new type of porous organic material (POP), which have some unique characteristics, i.e., aromatic C N linkage (triazine unit) and the absence of any weak bonds . The strong aromatic covalent bonds endow CTFs with high chemical stability and rich nitrogen content, which bring great value for many practical applications .
- Methods : A series of synthetic strategies have been developed, i.e., an ionothermal trimerization strategy, a phosphorus pentoxide (P 2 O 5) catalyzed method, amidine based polycondensation methods, a superacid catalyzed method and a Friedel–Crafts reaction method .
- Results : The unique properties make CTFs attractive for various applications, such as separation and storage of gases, energy storage, photocatalysis and heterogeneous catalysis .
Transition Metal-Mediated Trifluoromethylation Reactions
Covalent Triazine Frameworks (CTFs)
- Electrocatalysis and Energy Storage
- Application : Covalent Organic Frameworks (COFs) have various advantages such as large surface area, fully conjugated structure, and being in atom-thick dimensions . These properties make COFs a promising candidate for numerous applications such as energy storage, electrocatalysis, and electrochemical devices .
- Methods : The synthesis of COFs involves various strategies, including ionothermal trimerization, phosphorus pentoxide (P2O5) catalyzed method, amidine based polycondensation methods, a superacid catalyzed method and a Friedel–Crafts reaction method .
- Results : The advent of these methodologies has prompted researchers to construct well-defined crystalline COFs. This critical review systematically summarizes the development and challenges in the synthesis and potential applications of COFs .
- Application : Triazine-based 2D covalent organic frameworks (COFs) have been used to improve the electrochemical performance of enzymatic biosensors . These biosensors aim to detect superoxide radicals as a model system .
- Methods : Two different triazine-based COFs, CTF-1 and TRITER-1, were successfully synthesized and characterized . The developed CTF-1-based biosensor uses superoxide dismutase (SOD) as a recognizing element .
- Results : The levels of superoxide anions, which are known to be involved in the carcinogenesis process, were measured with a 0.5 nM detection limit .
- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
- Methods : The methods mainly include anionic SN2’-type substitution, cationic SN1’-type substitution .
- Results : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
Electrochemical Enzymatic Biosensors
Synthesis of Fluorinated Compounds
安全和危害
未来方向
The future directions of 2-Trifluoromethyl-terephthalonitrile research are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
属性
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMYHFOWOROMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475777 |
Source


|
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethyl-terephthalonitrile | |
CAS RN |
1483-44-9 |
Source


|
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


